molecular formula C11H14ClNO4S B1523322 tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate CAS No. 269747-25-3

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

Cat. No. B1523322
M. Wt: 291.75 g/mol
InChI Key: XUKQJXYLFMTDNU-UHFFFAOYSA-N
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Description

Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.76 . It is a solid substance and is used for proteomics research .


Molecular Structure Analysis

The InChI code for tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is 1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives: tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a precursor in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 1,3,4‐Thiadiazolesulfonamides, where its bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring, showing its reactivity and structural significance (Pedregosa et al., 1996).

Catalysis and Reaction Mechanisms

  • Rhodium-Catalyzed Reactions: This compound has been utilized in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This demonstrates its role in facilitating complex chemical reactions and the preparation of specific enantiomerically enriched compounds (Storgaard & Ellman, 2009).

Organic Synthesis and Chemical Transformations

  • Generation of Functionalized Carbamates: The compound is involved in the generation of various functionalized carbamates, showcasing its versatility in organic synthesis. For instance, its reaction with lithium powder and catalytic amounts of 4,4'-di-tert-butylbiphenyl in the presence of different electrophiles leads to a range of functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).

Deprotection and Synthesis Methods

  • Deprotection of tert-Butyl Carbamates: This compound is also significant in the deprotection of tert-butyl carbamates, esters, and ethers, using aqueous phosphoric acid. This process highlights its utility in preserving the stereochemical integrity of substrates and offering good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl N-(4-chlorosulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKQJXYLFMTDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701783
Record name tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate

CAS RN

269747-25-3
Record name tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Heynen-Genel, R Dahl, S Shi, L Milan, S Hariharan… - 2011 - academia.edu
The orphan G protein coupled receptor, GPR55, has gained notoriety because of its putative identification as a cannabinoid receptor subtype. The significance of this assignment should …
Number of citations: 1 www.academia.edu
RS Li, J Liu, C Wen, Y Shi, J Ling, Q Cao, L Wang… - Science …, 2023 - science.org
The dearth of antibiotic candidates against Gram-negative bacteria and the rise of antibiotic resistance create a global health concern. The challenge lies in the unique Gram-negative …
Number of citations: 5 www.science.org
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com

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